2,2,5,5-Tetramethyl-3-hexanone
Description
Structure
3D Structure
Properties
CAS No. |
868-91-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexan-3-one |
InChI |
InChI=1S/C10H20O/c1-9(2,3)7-8(11)10(4,5)6/h7H2,1-6H3 |
InChI Key |
XUXJQANAPZHLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Structural Significance and Role of Steric Hindrance in Ketone Chemistry
The defining characteristic of 2,2,5,5-tetramethyl-3-hexanone is the extreme steric bulk surrounding the carbonyl functional group. The two t-butyl groups effectively create a molecular shield, severely restricting access to the electrophilic carbonyl carbon and the adjacent α-methylene protons. This profound steric hindrance is the primary determinant of its chemical behavior and sets it apart from less substituted ketones.
The consequences of this steric shielding are manifold:
Reduced Reactivity: The ketone exhibits significantly diminished reactivity in typical nucleophilic addition reactions. For instance, forming derivatives like semicarbazones or oximes, a common practice for characterizing ketones, fails due to the steric impediment preventing the approach of the nucleophile.
Modified Enolization: While most ketones readily undergo α-enolization (proton removal from a carbon adjacent to the carbonyl), the steric bulk in this compound makes the approach of a base to the α-protons difficult. This necessitates the use of very strong, non-nucleophilic bases for deprotonation. More significantly, this hindrance allows for the observation of less common reaction pathways, such as β-enolization. cdnsciencepub.com
Influence on Reaction Conditions: Synthetic transformations involving this ketone often require forcing conditions, such as high temperatures or pressures, to overcome the kinetic barriers imposed by steric hindrance.
The study of sterically hindered ketones like this compound and its cyclic analogue, 2,2,6,6-tetramethylcyclohexanone, provides crucial insights into the limits of chemical reactions and the powerful influence of molecular architecture on reactivity.
Importance As a Model Compound in Physical Organic Chemistry and Reaction Mechanism Studies
The constrained reactivity of 2,2,5,5-tetramethyl-3-hexanone makes it an exceptional model compound for elucidating complex reaction mechanisms in physical organic chemistry. By slowing down or preventing common reaction pathways, it allows researchers to isolate and study more subtle or higher-energy processes that are otherwise unobservable.
A key area of study involves its behavior under strongly basic conditions. Research has shown that instead of typical α-enolization, highly substituted acyclic ketones like this compound can undergo slow rearrangement through β-proton abstraction from the α-methyl groups at high temperatures (e.g., with t-BuO⁻/t-BuOH at >185°C). cdnsciencepub.com This phenomenon, known as β-enolization, involves the formation of a homoenolate intermediate and provides a deeper understanding of carbanion chemistry beyond classical enolate reactions. cdnsciencepub.com
Furthermore, the compound serves as a valuable substrate in photochemical studies. For example, the Wolff rearrangement of 4-diazo-2,2,5,5-tetramethyl-3-hexanone, an α-diazoketone derivative, has been investigated. researchgate.net The extreme steric hindrance of the t-butyl groups influences the conformational preferences of the intermediate ketocarbene, directing the rearrangement to yield products of methyl migration, such as 2,2,4,5-tetramethyl-4-hexen-3-one (B8339311), rather than the expected product from the migration of the bulkier t-butyl group. researchgate.net Such studies are fundamental to understanding how steric factors control reaction outcomes in high-energy intermediates.
Overview of Key Research Domains and Unanswered Questions Pertaining to 2,2,5,5 Tetramethyl 3 Hexanone
Development of Strategies for Sterically Demanding Ketones
The construction of the sterically encumbered backbone of this compound requires robust carbon-carbon bond-forming reactions that can accommodate bulky substituents.
Adaptations of Organometallic Coupling Reactions for Hindered Systems
Traditional organometallic reactions often falter when applied to sterically demanding substrates. However, modern advancements have led to the development of catalysts and reaction conditions that can facilitate these challenging transformations.
Nickel- and iron-catalyzed reductive cross-electrophile coupling reactions have emerged as powerful tools for the construction of C(sp3)–C bonds, even in highly hindered environments. acs.org These methods allow for the coupling of tertiary alkyl electrophiles, which are key fragments for the synthesis of this compound. acs.org The success of these reactions often hinges on the careful tuning of the catalyst system, including the choice of ligands and additives, to control reactivity and selectivity. acs.org For instance, the use of labile pyridine-type ligands in conjunction with nickel catalysts has proven effective in creating arylated all-carbon quaternary centers through the coupling of aryl halides with sterically encumbered tertiary alkyl halides. acs.org
Another important class of reactions is organometallic coupling, which enables the formation of carbon-carbon bonds. openstax.org Gilman reagents (lithium diorganocopper compounds) are particularly useful for coupling with organohalides. openstax.orglibretexts.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is also a prominent method for creating C-C bonds, particularly for producing conjugated systems. libretexts.org The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
The addition of organometallic reagents to aldehydes and ketones is a fundamental method for alcohol synthesis, which can be subsequently oxidized to the target ketone. libretexts.orgyoutube.com Grignard reagents and organolithium compounds are common nucleophiles in these reactions. libretexts.orgyoutube.com For sterically hindered ketones, the choice of the organometallic reagent and reaction conditions is critical to overcoming steric hindrance.
| Reagent/Catalyst System | Substrate Type | Product Type | Key Features |
| Nickel/Iron Catalysts | Tertiary Alkyl Electrophiles | Sterically Hindered Alkanes | Reductive cross-electrophile coupling. acs.org |
| Gilman Reagents (LiR₂Cu) | Organohalides | Alkanes, Aryl and Vinyl Compounds | Forms C-C bonds by replacing a halogen. openstax.orglibretexts.org |
| Palladium Catalysts | Organoboranes and Organohalides | Conjugated Systems (e.g., biaryls) | Suzuki-Miyaura coupling. libretexts.org |
| Grignard/Organolithium Reagents | Aldehydes/Ketones | Alcohols | Nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com |
Investigation of Alternative Carbon-Carbon Bond Forming Reactions
Beyond traditional organometallic coupling, other C-C bond-forming strategies have been explored for the synthesis of hindered ketones. The α-alkylation of ketones provides a direct route to introduce alkyl groups adjacent to the carbonyl. researchgate.net This can be achieved through "borrowing hydrogen" methodologies, which are environmentally benign as they often use alcohols as alkylating agents and produce water as the primary byproduct. researchgate.net Manganese-catalyzed α-alkylation of ketones with alcohols has shown promise in this area. researchgate.net
The formation of enolates is a key step in many ketone alkylation reactions. For unsymmetrical ketones, the selective formation of either the kinetic or thermodynamic enolate allows for regioselective alkylation. masterorganicchemistry.com The use of strong, bulky bases like lithium diisopropylamide (LDA) favors the formation of the kinetic enolate, which is derived from deprotonation of the less sterically hindered α-carbon. masterorganicchemistry.com
Ozonolysis of alkenes offers a method for generating carbonyl compounds. nih.gov Reductive ozonolysis, where the ozonide intermediate is reduced in situ, can be coupled with C-C bond-forming reactions in a one-pot process. nih.gov
Transformations of Precursors and Derivatives to Yield this compound
An alternative approach to constructing the sterically hindered ketone involves the synthesis of a functionalized precursor that can be subsequently transformed into the target molecule.
Reductive Processes of Alpha-Functionalized Ketones
The reduction of α-functionalized ketones provides a viable pathway to this compound.
Pivaloin, also known as 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone, is a key precursor that can be reduced to the target ketone. chemsynthesis.comsigmaaldrich.com This α-hydroxy ketone can be synthesized through various methods. The reduction of the hydroxyl group can be achieved through processes involving electron transfer. Photoinduced electron transfer from a substrate to the excited state of a quinone, followed by proton and hydrogen atom transfer, is a known mechanism for such reductions. researchgate.net The study of electron transfer reactions is crucial for understanding and optimizing these reductive processes. nih.govrsc.orgmdpi.com
Pathways Involving Diazo Analogs in Ketone Synthesis
Diazo compounds are versatile reagents in organic synthesis and can be employed in the construction of ketones. tuni.fiacs.org The homologation of ketones with diazo compounds, such as diazomethane (B1218177) or trimethylsilyldiazomethane, can lead to the insertion of a methylene (B1212753) group and the formation of a one-carbon extended ketone. tuni.fiacs.orgacs.org This reaction can be promoted by Lewis acids.
Another strategy involves the reaction of diazo compounds with aldehydes. shu.ac.uk The insertion of a diazo compound into the formyl C-H bond of an aldehyde can produce a ketone. shu.ac.uk This method avoids the use of sensitive organometallic reagents and can sometimes be performed in a one-pot procedure from the parent carbonyl compound. shu.ac.uk The synthesis of α-diazo ketones themselves is often achieved through a diazo transfer reaction, which may require activation of the ketone, for example, by formylation. mdpi.com
| Precursor/Reagent | Transformation | Product | Key Aspects |
| Pivaloin (4-hydroxy-2,2,5,5-tetramethyl-3-hexanone) | Reduction of hydroxyl group | This compound | Often involves electron transfer mechanisms. chemsynthesis.comsigmaaldrich.comresearchgate.net |
| Ketones and Diazo Compounds | Homologation | One-carbon extended ketones | Can be catalyzed by Lewis acids. tuni.fiacs.orgacs.org |
| Aldehydes and Diazo Compounds | C-H insertion | Ketones | Avoids organometallic reagents. shu.ac.uk |
Preparation of 4-Diazo-2,2,5,5-tetramethyl-3-hexanone and its Conversion
A key intermediate in the synthesis and transformation of compounds related to this compound is its α-diazo derivative, 4-diazo-2,2,5,5-tetramethyl-3-hexanone.
A described procedure for the preparation of this α-diazoketone involves the oxidation of the monohydrazone of the corresponding α-diketone, 2,2,5,5-tetramethylhexane-3,4-dione. This conversion is effectively carried out using mercuric trifluoroacetate (B77799) in acetonitrile (B52724) in the presence of triethylamine. researchgate.net
Once formed, 4-diazo-2,2,5,5-tetramethyl-3-hexanone can undergo several transformations. The rearrangements of this diazoketone under various conditions have been studied. researchgate.net The primary product observed from these rearrangements is 2,2,4,5-tetramethyl-4-hexen-3-one (B8339311), which is formed through a methyl migration. researchgate.net
Another significant conversion of 4-diazo-2,2,5,5-tetramethyl-3-hexanone is the Wolff rearrangement. This reaction involves the expulsion of dinitrogen (N₂) to form a highly reactive ketene (B1206846) intermediate, in this case, di-tert-butylketene. researchgate.netwikipedia.org The Wolff rearrangement can be initiated through several methods, including thermolysis, photolysis, or catalysis by transition metals such as silver(I) oxide. wikipedia.orglscollege.ac.in The resulting ketene is a valuable synthetic intermediate that can be trapped with various nucleophiles. For instance, reaction with water, alcohols, or amines will yield the corresponding carboxylic acid, ester, or amide, respectively. wikipedia.orgorganic-chemistry.org The Arndt-Eistert homologation is a classic example of this application, allowing for the one-carbon chain extension of a carboxylic acid. lscollege.ac.inorganic-chemistry.org Modern techniques, such as the use of microwave irradiation, have also been explored to promote the Wolff rearrangement. researchgate.net
The reaction pathway, whether it proceeds via a concerted mechanism or a stepwise carbene intermediate, can be influenced by the reaction conditions and the conformation of the starting diazoketone. researchgate.netorganic-chemistry.org
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For academic and laboratory-scale synthesis, the optimization of reaction conditions to maximize yield and purity is crucial. One of the effective methods for preparing this compound involves the reaction of an organometallic reagent with a suitable acyl derivative.
A notable academic-scale synthesis utilizes the Grignard reagent tert-butylmagnesium bromide and pivaloyl chloride. The optimization of this reaction has demonstrated high efficiency. In a specific documented procedure, the reaction was performed on a 1-mmol scale. Analysis of the product mixture by gas chromatography revealed a high yield of the desired ketone, demonstrating the viability of this route for producing sterically hindered ketones.
| Reactant 1 | Reactant 2 | Scale | Reported Yield | Reference |
|---|---|---|---|---|
| tert-Butylmagnesium bromide | Pivaloyl chloride | 1 mmol | 90% | lookchem.com |
Another advanced preparative route for this compound involves the synthesis of its imine precursor, 2,2,4,4-tetramethyl-3-pentanimine. This imine is efficiently prepared through a Barbier-type reaction of pivalonitrile with an excess of tert-butyl chloride and magnesium. researchgate.net The resulting imine can then be hydrolyzed to afford the target ketone. researchgate.net This method provides a convenient alternative for accessing highly hindered symmetric ketones. researchgate.net
Nucleophilic Addition Reactions to the Carbonyl Center
This compound, also known as di-tert-butyl ketone, serves as a quintessential model for studying the effects of extreme steric hindrance on chemical reactivity. Its carbonyl group is flanked by two bulky tert-butyl groups, which significantly shields the electrophilic carbon atom from nucleophilic attack.
The reactivity of aldehydes and ketones in nucleophilic addition reactions is governed by a combination of electronic and steric factors. allrounder.ai Aldehydes are generally more reactive than ketones because they possess only one alkyl substituent attached to the carbonyl carbon, presenting a less cluttered path for the incoming nucleophile. unizin.orglibretexts.org Ketones, with two alkyl groups, are inherently more sterically hindered. allrounder.ailibretexts.org
In the case of this compound, the steric hindrance is exceptionally pronounced. The two tert-butyl groups effectively encumber the carbonyl carbon, drastically slowing down the rate of nucleophilic attack. For a reaction to occur, the nucleophile must approach the sp²-hybridized carbonyl carbon at a specific angle, approximately 105° from the plane of the carbonyl group. libretexts.org The bulky substituents on hindered ketones create a high-energy transition state, as they lead to significant steric strain when the carbon rehybridizes to sp³ upon nucleophilic attack. unizin.orglibretexts.org
This steric impediment not only affects the reaction kinetics (rate) but also the thermodynamics (equilibrium). For many nucleophilic additions, the formation of the tetrahedral intermediate from a sterically hindered ketone is thermodynamically less favorable compared to less hindered ketones. For instance, with highly reactive Grignard reagents, side reactions such as reduction or enolization can become competitive or even dominant pathways. organic-chemistry.org In the reaction with sterically hindered ketones, the Grignard reagent may act as a base, abstracting a proton to yield an enolate intermediate, which upon workup recovers the starting ketone. organic-chemistry.org Another possible side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. organic-chemistry.org
Table 1: Relative Reactivity of Carbonyl Compounds in Nucleophilic Additions
| Compound | Structure | Relative Reactivity | Key Factors |
|---|---|---|---|
| Formaldehyde | HCHO | Highest | Minimal steric hindrance, high electrophilicity |
| Aldehyde | RCHO | High | One alkyl group, less hindered than ketones allrounder.ai |
| Ketone | R₂CO | Moderate | Two alkyl groups, more hindered than aldehydes allrounder.ailibretexts.org |
| This compound | (t-Bu)₂CO | Very Low | Extreme steric hindrance from two tert-butyl groups |
This table illustrates the general trend in reactivity, with specific rates being highly dependent on the nucleophile and reaction conditions.
When a nucleophile adds to a prochiral ketone that has non-equivalent groups attached, a new chiral center is created. libretexts.org The stereochemical outcome of such additions, particularly the diastereoselectivity when a new stereocenter is formed in a molecule that already contains one, is often analyzed using models like the Felkin-Anh model. However, for highly reactive nucleophiles and sterically congested ketones, these models may not accurately predict the outcome. nih.gov
In reactions involving extremely hindered ketones like this compound, the stereoselectivity is often dictated by the ground-state conformation of the ketone. The nucleophile will preferentially attack from the less hindered diastereoface of the lowest energy conformation. nih.gov Additions of highly reactive reagents, such as allylmagnesium halides, to α-substituted acyclic chiral ketones have been shown to proceed with high stereoselectivity, which is rationalized by this principle rather than by traditional transition state models. nih.gov
Studies on the α-acetoxylation of cyclic ketones have shown that sterically hindered substituents can favor high diastereoselectivity. frontiersin.org While this compound is acyclic and lacks an α-hydrogen for such a reaction, the principle that steric bulk can enforce a specific trajectory for nucleophilic attack is broadly applicable. Computational studies on these reactions suggest an SN2 substitution mechanism where diastereoselectivity is mainly under thermodynamic control. frontiersin.org
To facilitate nucleophilic additions to sterically demanding ketones, various catalytic systems have been developed. These catalysts function by activating either the ketone or the nucleophile, thereby lowering the activation energy of the reaction.
Lewis Acid Catalysis : Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, the effectiveness of this approach can be limited by the steric hindrance around the carbonyl group, which may prevent efficient coordination of the Lewis acid.
Organocatalysis : Chiral primary amines derived from cinchona alkaloids have been used to catalyze the enantioselective α-alkylation of ketones. acs.org These catalysts form an enamine intermediate, which then reacts with electrophiles. While this is an α-functionalization, related organocatalytic systems can be envisioned for additions. For sterically demanding ketones, primary amine catalysts are often more effective than secondary amines because their flexibility facilitates the formation of the necessary intermediates. acs.org
Transition Metal Catalysis : Transition metals can be employed to facilitate reactions that are otherwise difficult. For example, copper-catalyzed systems have been used for the α-functionalization of ketones. d-nb.info In the context of nucleophilic additions, systems like Shibasaki's and Yamamoto's have utilized chiral copper complexes to catalyze the asymmetric allylation of ketones with allyl boronates. psu.edu Similarly, nickel-catalyzed reactions have been developed for the α-alkylation of ketones at their more-hindered sites by reacting with allylic alcohols. nih.govresearchgate.net These methods often involve the formation of a metal-enolate or a metal-π-allyl intermediate. nih.govresearchgate.net
A notable development is the direct reductive amination of hindered ketones using complementary rhodium and ruthenium catalysts, which allows for the synthesis of sterically congested amines in a one-step, atom-economical process. rsc.org
Enolization Chemistry and Alpha-Substitution Reactions
The chemistry at the α-carbon of ketones is dominated by the formation of enol or enolate intermediates. This typically requires the presence of at least one proton on the α-carbon.
This compound presents a unique case as it lacks α-hydrogens. The carbons adjacent to the carbonyl group are quaternary, meaning they are not bonded to any hydrogen atoms. Consequently, the formation of a traditional enolate by deprotonation at the α-position is impossible. masterorganicchemistry.com
However, under forcing conditions with very strong bases (e.g., t-BuO⁻/t-BuOH at high temperatures), sterically hindered ketones like this can undergo proton abstraction from other positions. Research has shown that di-tert-butyl ketone can undergo slow rearrangement via β-proton abstraction (from the α-methyl groups) to form a β-enolate intermediate. cdnsciencepub.com This intermediate can then rearrange to form the isomeric ketone, 2,2,4,4-tetramethyl-3-pentanone, although this process is often accompanied by cleavage reactions. cdnsciencepub.com The formation of β-enolates is significantly slower than α-enolate formation in other ketones. cdnsciencepub.com
Table 2: Possible Deprotonation Pathways for Ketones
| Deprotonation Site | Intermediate | Requirement | Applicability to this compound |
|---|---|---|---|
| α-Carbon | α-Enolate | α-Hydrogen | Not Possible |
| β-Carbon | β-Enolate | β-Hydrogen | Possible under forcing conditions cdnsciencepub.com |
Direct alkylation or functionalization at the α-carbon (the CH₂ group in the parent hexane (B92381) chain, which is the β-position relative to the carbonyl in the ketone nomenclature) of this compound via an enolate is exceptionally challenging due to the difficulty of forming the enolate and the steric hindrance. masterorganicchemistry.comlibretexts.org Traditional α-alkylation methods, which involve reacting an enolate with an alkyl halide, are not applicable. libretexts.orglibretexts.org
Research into the functionalization of this ketone often involves derivatization to introduce reactivity. For example, studies have been conducted on 4-bromo-2,2,5,5-tetramethyl-3-hexanone. This α-bromo ketone can be reduced back to this compound using lithium tetramethylpiperidide (LiTMP), a reaction that is thought to proceed via electron transfer. researchgate.netresearchgate.net
Alternative strategies for the α-functionalization of hindered ketones often require pre-activation or the use of specialized catalytic systems. nih.govresearchgate.net For unsymmetrical ketones, achieving alkylation at the more-hindered α-site is a significant synthetic challenge. nih.govresearchgate.net Nickel-catalyzed methods have shown promise in reversing the conventional regioselectivity, enabling alkylation at the more-substituted position. nih.govresearchgate.net While these methods are generally applied to ketones with α-protons, they highlight the advanced strategies needed to overcome the steric and electronic challenges posed by hindered carbonyl compounds. Iron-catalyzed oxidative α-amination has also been reported, but this requires pre-functionalization or the presence of an activatable α-C-H bond. nih.gov
Oxidative Transformations of this compound
The oxidative transformation of ketones to esters, known as the Baeyer-Villiger oxidation, is a significant reaction in organic synthesis. wikipedia.orglu.sesigmaaldrich.com This reaction can be carried out using various oxidizing agents such as peroxyacids or hydrogen peroxide. wikipedia.orgnih.gov The regioselectivity of this oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon, with tertiary alkyl groups showing a high tendency to migrate. organic-chemistry.org
Enzymatic Baeyer-Villiger oxidations, utilizing Baeyer-Villiger monooxygenases (BVMOs), offer a green alternative to chemical methods, using molecular oxygen as the oxidant. lu.senih.gov These enzymes are often used in whole-cell systems due to their cofactor dependency. lu.se Another enzymatic approach involves the use of perhydrolytic enzymes to generate peracids in situ for the oxidation of ketones. lu.se While the Baeyer-Villiger oxidation is versatile, it can be limited with sterically hindered ketones. sigmaaldrich.com
In the context of this compound, its sterically hindered nature, with two tertiary butyl groups flanking the carbonyl group, presents a significant challenge for oxidative transformations. Research has shown that hydroboration of tri-tert-butylethylene followed by oxidation with alkaline hydrogen peroxide can lead to the formation of 4-tert-butyl-2,2,5,5-tetramethyl-3-hexanone. researchgate.net
The enzymatic oxidation of sterically hindered ketones has been a subject of interest. Modified ω-transaminases have been successfully employed for the asymmetric amination of hindered ketones. researchgate.net Furthermore, cyclohexanone (B45756) oxygenase is known to catalyze Baeyer-Villiger type oxidations on a variety of cyclic ketones. harvard.edu While direct studies on the oxidative transformation of this compound are not extensively detailed in the provided results, the principles of Baeyer-Villiger oxidation and enzymatic catalysis on hindered ketones suggest potential, albeit challenging, pathways.
| Oxidizing System | Product(s) | Notes |
| Alkaline Hydrogen Peroxide (after hydroboration of tri-tert-butylethylene) | 4-tert-butyl-2,2,5,5-tetramethyl-3-hexanone | This is an indirect formation route. researchgate.net |
| Baeyer-Villiger Monooxygenases (general) | Esters or Lactones | A green alternative, but can be limited by steric hindrance. lu.sesigmaaldrich.com |
| Peroxyacids (e.g., m-CPBA) | Esters | A common chemical method for Baeyer-Villiger oxidation. wikipedia.org |
Photochemical Reactivity and Radical Processes
The photochemistry of carbonyl compounds is a rich field, with the Norrish Type I reaction being a primary photochemical process for ketones. wikipedia.orgkvmwai.edu.in This reaction involves the homolytic cleavage of the α-carbon-carbon bond upon excitation of the carbonyl group, leading to the formation of two radical intermediates. wikipedia.org The stability of the resulting radicals often dictates the preferred cleavage pathway in unsymmetrical ketones. kvmwai.edu.in
For this compound, also known as di-tert-butyl ketone, photolysis leads to a high yield of carbon monoxide, indicating that the Norrish Type I process is efficient. kvmwai.edu.in This reaction can proceed from both the excited singlet and triplet states. kvmwai.edu.in The primary cleavage generates a pivaloyl radical and a tert-butyl radical.
The subsequent chemistry of these radicals can include:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form another alkyl radical. wikipedia.orgkvmwai.edu.in
Recombination: The radical fragments can recombine to regenerate the starting ketone. wikipedia.org
Disproportionation: The radicals can undergo hydrogen transfer to form an alkane and an alkene.
The irradiation of an acyclic analogue, (Z)-4-(methoxyimino)-2,2,5,5-tetramethyl-3-hexanone, at 254 nm in acetonitrile has been studied to understand the influence of structure on product formation, where the primary photochemical step is the homolysis of the N-O bond. researchgate.net
| Photochemical Process | Reactant | Intermediates | Products |
| Norrish Type I Cleavage | This compound | Pivaloyl radical, tert-butyl radical | Carbon monoxide, isobutane, isobutylene, etc. |
Following the initial Norrish Type I cleavage, the resulting radical pair can undergo various reactions, including intramolecular rearrangements and photodecarbonylation. Photodecarbonylation is a common outcome for acyclic ketones where the initially formed acyl radical expels carbon monoxide. kvmwai.edu.in In the case of this compound, the high yield of carbon monoxide upon photolysis confirms the significance of this pathway. kvmwai.edu.in
Intramolecular rearrangements can also occur. For instance, the rearrangements of 4-diazo-2,2,5,5-tetramethyl-3-hexanone have been described, leading to 2,2,4,5-tetramethyl-4-hexen-3-one through a methyl migration. researchgate.net While this is not a direct photochemical rearrangement of this compound itself, it illustrates the types of rearrangements that can occur in structurally related compounds.
The solid-state photochemistry of ketones can be significantly influenced by crystal packing and intermolecular interactions. For example, intermolecular hydrogen bonding has been shown to quench the photodecarbonylation of a derivative of dibenzyl ketone. researchgate.netresearchgate.net This reactivity could be restored by co-crystallization, which altered the hydrogen bonding pattern. researchgate.netresearchgate.net These findings suggest that the solid-state photochemical behavior of this compound could be manipulated through crystal engineering.
Studies on other ketones, such as the photolysis of heptanal, show the formation of products from both Norrish Type I and Type II pathways, as well as cyclic alcohols. wikipedia.org This highlights the complexity and competitive nature of photochemical reactions.
Intermediacy of Alpha-Keto Carbenes and Derived Products
The chemical reactivity of this compound and its derivatives can involve the formation of highly reactive intermediates, such as alpha-keto carbenes. These species are typically generated through the decomposition of alpha-diazo ketones and are central to various molecular rearrangements and insertion reactions. Mechanistic investigations have focused on understanding the pathways of their formation and the subsequent transformations that lead to stable products.
Alpha-keto carbenes are divalent carbon species adjacent to a carbonyl group. Their reactivity is influenced by the interplay between the singlet and triplet spin states. Research into the behavior of the alpha-keto carbene derived from this compound has been explored through the decomposition of its diazo precursor, 4-diazo-2,2,5,5-tetramethyl-3-hexanone. researchgate.net
The thermal, photochemical, or metal-catalyzed decomposition of 4-diazo-2,2,5,5-tetramethyl-3-hexanone serves as a direct route to the corresponding alpha-keto carbene, tert-butyl pivaloyl carbene. Studies of these rearrangements have shown that the primary product is not one derived from a typical Wolff rearrangement, but rather a product of methyl migration. researchgate.net The main product observed is 2,2,4,5-tetramethyl-4-hexen-3-one. researchgate.net This indicates a preference for a 1,2-methyl shift over the migration of the tert-butyl group.
The formation of this product can be rationalized by the mechanism detailed in the table below.
| Step | Description | Intermediate/Product |
| 1 | Decomposition of 4-diazo-2,2,5,5-tetramethyl-3-hexanone loses N₂ to form the alpha-keto carbene. | tert-Butyl pivaloyl carbene |
| 2 | The carbene undergoes a 1,2-migration of a methyl group from the adjacent quaternary carbon. | 2,2,4,5-tetramethyl-4-hexen-3-one |
This rearrangement highlights a competitive pathway to the classical Wolff rearrangement, which would have produced a ketene intermediate. The propensity for methyl migration in this specific substrate underscores the influence of the sterically demanding tert-butyl groups on the reaction mechanism.
Investigations into the reaction conditions have noted that even under sensitized conditions, which typically favor the formation of triplet carbenes, a significant amount of singlet carbene can be formed. researchgate.net This is presumed to occur via intersystem crossing from the initially formed triplet state. The reactivity and product distribution can be dependent on the spin state of the carbene intermediate, with singlet carbenes often favoring concerted rearrangement pathways.
Another potential, though less direct, pathway to carbene-like reactivity from the parent ketone, this compound, involves photolytic alpha-cleavage (Norrish Type I reaction). kvmwai.edu.in This process initially generates a radical pair consisting of a pivaloyl radical and a tert-butyl radical. Subsequent decarbonylation of the pivaloyl radical can lead to a second tert-butyl radical. While this pathway primarily leads to radical-based products, the initial acyl radical intermediate shares a conceptual relationship with the alpha-keto carbene structure.
The derived products from the rearrangement of the alpha-keto carbene are summarized in the following table.
Table 1: Products Derived from the Rearrangement of tert-Butyl Pivaloyl Carbene
| Precursor | Intermediate | Major Product | Reaction Type |
|---|
Derivatization and Functionalization Studies of 2,2,5,5 Tetramethyl 3 Hexanone
Controlled Synthesis of Specific Functionalized Derivatives
The synthesis of functionalized derivatives of 2,2,5,5-tetramethyl-3-hexanone often requires carefully chosen reagents and reaction conditions to overcome the steric hindrance imposed by the tert-butyl groups. Key derivatives include α-hydroxy and α-halo ketones, which serve as versatile intermediates for further transformations.
One important derivative is 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone . This α-hydroxy ketone, also known as pivaloin, can be synthesized through methods such as the acyloin condensation of pivalic acid esters. It is a valuable building block in various synthetic applications, including in the pharmaceutical and fragrance industries. Its hydroxyl group offers a reactive handle for further functionalization, enhancing its utility in the synthesis of more complex molecules.
Another class of important derivatives are the α-haloketones , such as 4-bromo-2,2,5,5-tetramethyl-3-hexanone . The synthesis of such compounds can be challenging due to the steric hindrance around the carbonyl group. However, methods involving the reaction of the ketone with brominating agents under specific conditions can yield the desired product. These α-haloketones are precursors for the synthesis of other derivatives, including the corresponding α-diazo ketone, which is a key intermediate for carbene generation.
The table below summarizes some of the key functionalized derivatives of this compound and their significance.
| Derivative Name | Chemical Formula | Key Features and Applications |
| 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone | C10H20O2 | Versatile building block in pharmaceuticals and fragrances; contains a reactive hydroxyl group. |
| 4-bromo-2,2,5,5-tetramethyl-3-hexanone | C10H19BrO | Precursor for the synthesis of α-diazo ketones and other derivatives. |
| 4-diazo-2,2,5,5-tetramethyl-3-hexanone | C10H18N2O | Precursor to the highly reactive di-tert-butylmethylidene carbene. |
Exploration of Transformations for Incorporation into Larger Molecular Architectures
The incorporation of the bulky this compound framework into larger molecules is a subject of interest in medicinal chemistry and materials science, where the steric bulk can impart specific properties such as increased stability or selective biological activity. However, the same steric hindrance that provides these desirable properties also makes its chemical transformations challenging.
Reactions such as aldol condensations and Grignard additions at the carbonyl group are often sluggish. For instance, the reaction of organozincates like Et3ZnLi with di-tert-butyl ketone proceeds to form the corresponding tertiary alcohol, but the reaction kinetics are complex and highly dependent on the reagent concentrations, highlighting the influence of steric hindrance. acs.orgnih.gov
The functionalized derivatives mentioned in the previous section serve as key entry points for incorporating this bulky ketone into larger structures. For example, the α-hydroxy ketone can be used in esterification or etherification reactions to link it to other molecular fragments. Similarly, the α-bromo ketone can be subjected to nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, although the reaction rates are generally low due to steric hindrance.
The development of new catalytic systems that can overcome the steric barriers is an active area of research. These advancements are crucial for unlocking the full potential of this compound as a building block in the synthesis of complex molecules.
Reactivity of 4-Diazo-2,2,5,5-tetramethyl-3-hexanone as a Carbene Precursor
The α-diazo derivative, 4-diazo-2,2,5,5-tetramethyl-3-hexanone, is a precursor to di-tert-butylmethylidene, a highly reactive carbene intermediate. The decomposition of the diazo compound, typically induced by photolysis or thermolysis, results in the extrusion of nitrogen gas and the formation of the carbene.
Low-temperature photochemistry studies of the related di-tert-butyldiazomethane have shown that the resulting di-tert-butylcarbene has a triplet ground state. acs.org This carbene is stable at very low temperatures (around 20 K) but disappears irreversibly at temperatures above 70 K, indicating its high reactivity. acs.org The triplet nature of this carbene influences its reactivity, often leading to different products compared to singlet carbenes.
The fate of the di-tert-butylmethylidene carbene is a competition between several reaction pathways, including cyclopropanation, ylide formation, C-H insertion, and Wolff rearrangement. The extreme steric hindrance from the two tert-butyl groups plays a decisive role in the outcome of these reactions.
Cyclopropanation is a characteristic reaction of carbenes with alkenes, leading to the formation of a three-membered ring. The addition of a carbene to the double bond is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. wikipedia.org
While there are no specific documented examples of cyclopropanation reactions using di-tert-butylmethylidene generated from 4-diazo-2,2,5,5-tetramethyl-3-hexanone, it is expected that this carbene would react with alkenes to form sterically hindered cyclopropanes. The reaction would likely be most efficient with electron-rich and sterically unencumbered alkenes. The bulky nature of the carbene would significantly influence the rate and feasibility of the reaction, potentially leading to lower yields compared to less hindered carbenes.
Carbenes can react with heteroatoms bearing lone pairs of electrons, such as those in ethers, sulfides, and amines, to form ylides. wikipedia.org These ylides are often unstable and can undergo subsequent rearrangements, such as the wikipedia.orgharvard.edu-sigmatropic rearrangement. acs.org
Carbene C-H insertion is a powerful reaction for the formation of new carbon-carbon bonds. wikipedia.org This reaction can occur both intermolecularly and intramolecularly. The regioselectivity of C-H insertion is influenced by both electronic and steric factors, with a general preference for insertion into electron-rich C-H bonds and tertiary C-H bonds over secondary and primary ones. wikipedia.org
For di-tert-butylmethylidene, intramolecular C-H insertion is a likely and competing reaction pathway. The carbene can insert into the C-H bonds of its own tert-butyl groups. Studies on sterically hindered carbenes have shown that intramolecular C-H insertion can be a dominant process, leading to the formation of cyclic products. oup.com For example, the photolysis of (2,4,6-tri-tert-butylphenyl)phenyldiazomethane results in a carbene that undergoes quantitative insertion into the C-H bonds of the ortho-tert-butyl groups to form a dimethylindan derivative. oup.com
In the case of di-tert-butylmethylidene, intramolecular 1,5-C-H insertion into a methyl group of one of the tert-butyl groups would lead to the formation of a substituted cyclopentene derivative. This type of reaction is often observed in sterically congested carbenes where intermolecular reactions are disfavored.
The Wolff rearrangement is a reaction of α-diazocarbonyl compounds to form a ketene (B1206846) intermediate through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This rearrangement can be induced thermally, photochemically, or by transition metal catalysis. The resulting ketene is a highly reactive species that can be trapped by various nucleophiles or undergo cycloaddition reactions. wikipedia.org
For 4-diazo-2,2,5,5-tetramethyl-3-hexanone, the Wolff rearrangement would involve the migration of one of the tert-butyl groups to the carbene center, leading to the formation of di-tert-butyl ketene . This ketene is a sterically hindered and relatively stable ketene.
The formation of the ketene is in competition with the other carbene-mediated reactions. The reaction conditions can influence the product distribution. For instance, in some systems, photochemical conditions may favor the Wolff rearrangement, while thermal conditions might lead to other carbene reactions.
Once formed, di-tert-butyl ketene can be trapped by nucleophiles such as water, alcohols, and amines to yield carboxylic acid derivatives. For example, trapping with water would produce 2,2,4,4-tetramethyl-3-pentenoic acid , and trapping with an alcohol (ROH) would yield the corresponding ester.
The table below outlines the products expected from the various reaction pathways of 4-diazo-2,2,5,5-tetramethyl-3-hexanone.
| Reaction Pathway | Intermediate | Expected Product(s) |
| Cyclopropanation | Di-tert-butylmethylidene | Sterically hindered cyclopropanes |
| Ylide Formation | Ylide with a heteroatom | Rearranged products (e.g., from wikipedia.orgharvard.edu-sigmatropic rearrangement) |
| C-H Insertion (intramolecular) | Di-tert-butylmethylidene | Substituted cyclopentene derivatives |
| Wolff Rearrangement | Di-tert-butyl ketene | 2,2,4,4-tetramethyl-3-pentenoic acid and its derivatives (esters, amides) |
Theoretical and Computational Chemistry of 2,2,5,5 Tetramethyl 3 Hexanone
Molecular Conformation and Conformational Landscape Analysis
The conformational landscape of an acyclic ketone like 2,2,5,5-tetramethyl-3-hexanone is primarily defined by the rotation around the single bonds adjacent to the carbonyl group. For this molecule, the key degrees of freedom are the rotations about the C2-C3 and C4-C5 bonds. However, the sheer size of the tert-butyl groups severely restricts this rotational freedom.
Computational methods, such as molecular mechanics (MM) and ab initio calculations, are employed to explore this landscape. sikhcom.netnih.gov A conformational search typically involves systematically rotating the dihedral angles and calculating the potential energy of each resulting conformation. For this compound, the landscape is dominated by a single, highly favored conformation. In this preferred state, the two tert-butyl groups adopt a staggered arrangement relative to each other to minimize steric repulsion. The C-C-C=O dihedral angles are adjusted to move the bulky methyl groups as far away from each other as possible, resulting in a distorted but stable structure.
Any significant deviation from this minimum-energy conformation, such as an eclipsed arrangement of the tert-butyl groups, would introduce immense steric strain, leading to a prohibitively high energy state. sinica.edu.tw Therefore, unlike less hindered ketones, the conformational landscape of this compound is characterized by a deep and narrow potential energy well, indicating a rigid molecular structure with limited flexibility.
Quantification of Steric Strain and Its Energetic Contributions
Steric strain is a critical factor governing the structure and energy of this compound. This strain arises from non-bonded atoms being forced into close proximity, leading to repulsive forces. The total strain energy in a molecule is a combination of several factors, including torsional strain (from eclipsing bonds) and van der Waals strain (steric repulsion). openochem.orgyoutube.com
In this compound, the primary source of steric strain is the interaction between the two large tert-butyl groups. Even in the lowest-energy conformation, the methyl groups on opposing tert-butyl groups are sufficiently close to cause significant van der Waals repulsion. This is analogous to the gauche interaction in butane, where steric repulsion between the two methyl groups raises the energy by approximately 3.8 kJ/mol compared to the anti conformation. chemistrysteps.com In this compound, multiple such interactions exist simultaneously.
Table 1: Representative Energetic Contributions to Molecular Strain
| Type of Strain | Typical Energy Cost (kJ/mol) | Description |
|---|---|---|
| Torsional Strain (H/H eclipsed) | 4.0 | Repulsion between electrons in eclipsing C-H bonds. |
| Torsional Strain (CH₃/H eclipsed) | 6.0 | Repulsion between electrons in eclipsing C-H and C-C bonds. |
| Steric Strain (gauche CH₃/CH₃) | 3.8 | Repulsion between two methyl groups at a 60° dihedral angle. |
| 1,3-Diaxial Interaction (CH₃) | 7.6 | Steric strain for an axial methyl group in cyclohexane. |
Note: These values are illustrative and can vary slightly depending on the specific molecular environment. Data compiled from various sources discussing conformational analysis. chemistrysteps.comlibretexts.org
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. scispace.comdntb.gov.uamdpi.com These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and related properties. researchgate.netarxiv.org
For this compound, DFT calculations reveal the influence of the bulky alkyl groups on the carbonyl functionality. The tert-butyl groups act as electron-donating groups through induction, which slightly increases the electron density on the carbonyl carbon. This has implications for the molecule's reactivity.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: For ketones, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom. Its energy level is related to the molecule's ability to act as an electron donor.
LUMO: The LUMO is generally the antibonding π* orbital of the C=O double bond. Its energy level indicates the molecule's susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity. Due to steric hindrance, this compound is expected to have a relatively large HOMO-LUMO gap compared to less hindered ketones, reflecting its known chemical stability. nih.gov Molecular electrostatic potential (MEP) maps generated from these calculations visually represent the charge distribution, highlighting the electron-rich region around the carbonyl oxygen (negative potential) and the electron-poor region around the carbonyl carbon (positive potential).
Computational Modeling of Reaction Mechanisms and Transition State Energies
Computational chemistry provides invaluable tools for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org A critical point on this surface is the transition state (TS), which represents the energy maximum along the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. researchgate.net
For this compound, computational modeling is essential for understanding its unusual reactivity. Many reactions typical for ketones, such as nucleophilic addition, are significantly hindered. A computational study of a nucleophile approaching the carbonyl carbon would show a steep rise in energy due to steric repulsion from the tert-butyl groups, resulting in a very high activation energy. nih.gov
Computational models can also explore alternative pathways, such as photochemical reactions like the Norrish Type I and Type II processes. acs.org
Norrish Type I: Involves cleavage of one of the C-C bonds adjacent to the carbonyl group. Calculations would model the homolytic bond-breaking process to form a radical pair and determine the associated transition state energy.
Norrish Type II: This pathway is not possible for this compound as it lacks the required γ-hydrogen atom.
By calculating and comparing the transition state energies for different possible reaction pathways, computational models can predict which reactions are feasible and which are inhibited by high energy barriers. nih.govarxiv.org These theoretical predictions are crucial for interpreting experimental observations of the ketone's limited reactivity.
Thermochemical Properties from Computational Approaches
High-level computational methods, such as composite ab initio methods (e.g., G3 theory, ccCA-CBS-2), are capable of predicting thermochemical properties with high accuracy. nih.gov These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.
For this compound, these methods can be used to calculate fundamental thermochemical values, including:
Standard enthalpy of formation (ΔfH°)
Standard Gibbs free energy of formation (ΔfG°)
Heat capacity (Cp)
Entropy (S°)
These computed values can be compared with experimental data from sources like the National Institute of Standards and Technology (NIST) to validate the computational models. nist.gov The accuracy of these predictions allows for the reliable estimation of thermochemical data for molecules where experimental measurements are difficult or unavailable.
The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is highly sensitive to molecular structure. Generally, for a given number of atoms, increased molecular branching leads to greater thermodynamic stability, resulting in a more negative enthalpy of formation. openochem.org This is due to factors like improved intramolecular van der Waals interactions and changes in bond energies.
However, in cases of extreme steric crowding, this trend can be reversed. The significant steric strain within this compound, caused by the repulsion between the two tert-butyl groups, introduces a destabilizing energetic penalty. This strain energy counteracts the stabilizing effect of branching. As a result, the experimental gas-phase enthalpy of formation for this compound is less negative than what might be predicted from trends observed in less-branched isomers. Computational studies on a series of ketone isomers can effectively model this interplay between the stabilizing effects of branching and the destabilizing effects of steric strain. researchgate.net
Table 2: Comparison of Experimental Gas-Phase Enthalpies of Formation (ΔfH°gas) for C10 Ketone Isomers
| Compound Name | Structure | ΔfH°gas (kJ/mol) |
|---|---|---|
| 2-Decanone | CH₃(CH₂)₇COCH₃ | -323.0 ± 1.6 |
| 3-Decanone | CH₃CH₂(CH₂)₆COCH₂CH₃ | -329.8 ± 1.7 |
| 5-Decanone | CH₃(CH₂)₄CO(CH₂)₃CH₃ | -339.2 ± 1.8 |
| This compound | (CH₃)₃CCH₂CO C(CH₃)₃ | -316.5 ± 2.0 |
Data sourced from the NIST Chemistry WebBook. nist.gov The less negative value for the highly branched this compound compared to the linear decanones highlights the significant energetic penalty of its steric strain.
Chemical graph theory is a branch of computational chemistry that represents molecules as graphs, where atoms are vertices and bonds are edges. mdpi.com This representation allows for the calculation of numerical descriptors, known as topological or graph-theoretical indices, which encode information about the molecule's size, shape, branching, and connectivity.
These indices are then used in Quantitative Structure-Property Relationship (QSPR) models to predict a wide range of physicochemical properties, including boiling point, viscosity, and thermochemical data like the enthalpy of formation. acs.org The process involves:
Molecular Graph Representation: The chemical structure is converted into a mathematical graph.
Descriptor Calculation: Various topological indices (e.g., Wiener index, Zagreb indices, spectral moments) are calculated from the graph's adjacency or distance matrix. researchgate.net
Model Development: Statistical methods, such as multiple linear regression or machine learning, are used to build a mathematical model that correlates the calculated indices with an experimentally determined property for a set of training molecules. nih.gov
Property Prediction: The validated model can then be used to predict the property for new molecules, like this compound, based solely on its molecular graph.
Studies have shown that models based on spectral graph theory can successfully predict the enthalpy of formation for acyclic ketones by accounting for molecular size, branching, and the position of the carbonyl group. researchgate.net This approach provides a rapid and cost-effective method for estimating molecular properties without the need for complex quantum mechanical calculations.
Advanced Spectroscopic and Analytical Research Methodologies for 2,2,5,5 Tetramethyl 3 Hexanone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 2,2,5,5-tetramethyl-3-hexanone. Both ¹H and ¹³C NMR provide critical data for confirming the molecule's connectivity and spatial arrangement of atoms.
In the ¹H NMR spectrum, the protons of the two equivalent tert-butyl groups give rise to a single, sharp signal. The methylene (B1212753) protons adjacent to the carbonyl group and the other tert-butyl group appear as a distinct singlet. The integration of these signals confirms the ratio of protons in the molecule.
The ¹³C NMR spectrum provides information about the carbon framework. Key signals correspond to the carbonyl carbon, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the methylene carbon. The chemical shifts of these signals are indicative of their electronic environment within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ (adjacent to C=O) | ~1.1 | ~26.5 (CH₃), ~44.5 (quaternary C) |
| CH₂ | ~2.4 | ~54.0 |
| C=O | - | ~215.0 |
| C(CH₃)₃ (adjacent to CH₂) | ~0.9 | ~29.8 (CH₃), ~31.7 (quaternary C) |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for a more detailed conformational analysis, revealing through-bond and through-space correlations between protons and carbons. This level of detail is essential for understanding the molecule's three-dimensional structure and potential steric interactions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound.
The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 1700-1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. Other significant peaks include those corresponding to the C-H stretching vibrations of the methyl and methylene groups (around 2800-3000 cm⁻¹) and C-H bending vibrations (around 1300-1500 cm⁻¹).
Raman spectroscopy complements IR spectroscopy, providing information about non-polar bonds and symmetric vibrations. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. The C-C bond vibrations of the carbon skeleton are often more prominent in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O Stretch | 1700-1725 (Strong) | 1700-1725 (Weak to Medium) |
| C-H Stretch (sp³) | 2850-3000 (Medium to Strong) | 2850-3000 (Strong) |
| C-H Bend (CH₃, CH₂) | 1350-1470 (Medium) | 1350-1470 (Medium) |
| C-C Stretch | ~800-1200 (Variable) | ~800-1200 (Medium to Strong) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis in Research
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol . nist.govnih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of this compound will show a molecular ion peak at m/z 156.
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pattern for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this can lead to the formation of several characteristic fragment ions. The more stable an ion is, the more likely it is to form and the higher its corresponding peak will be in the mass spectrum. chemguide.co.uk
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 85 | [M - C₅H₁₁]⁺ | Loss of a neopentyl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often a base peak) |
| 41 | [C₃H₅]⁺ | Allyl cation |
The relative abundance of these fragments helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, allowing for the unambiguous determination of their elemental composition.
High-Resolution Chromatographic Methods for Purity Assessment and Separation in Complex Mixtures
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from complex mixtures.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. libretexts.org A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. libretexts.org
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. sepsolve.comphenomenex.com In GCxGC, the effluent from a primary column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. sepsolve.comchemistry-matters.com This results in a two-dimensional separation, providing much greater resolution of complex mixtures and allowing for the detection of trace impurities that might co-elute with the main peak in a one-dimensional GC analysis. sepsolve.com
High-performance liquid chromatography (HPLC) is another key technique for the analysis of this compound, particularly for non-volatile or thermally labile impurities that may be present. The separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixture) is typically employed. Detection is often achieved using a UV detector, as the carbonyl group exhibits a weak UV absorbance.
To improve the chromatographic properties and detection sensitivity of this compound, derivatization strategies can be employed. nih.gov This involves chemically modifying the ketone functional group to create a derivative with more favorable analytical characteristics.
A common derivatization reagent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comnih.govyorku.ca The reaction of this compound with DNPH yields a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong UV chromophore, making it readily detectable by UV-Vis spectrophotometry or HPLC with UV detection at much lower concentrations than the underivatized ketone. waters.com The increased molecular weight and altered polarity of the derivative can also improve its chromatographic separation from interfering substances. nih.gov
Table 4: Common Derivatization Reagents for Ketones
| Derivatizing Agent | Derivative Formed | Advantages for Analysis |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Enhanced UV detection, improved chromatographic resolution |
| Hydroxylamine | Oxime | Increases volatility for GC analysis |
| Girard's Reagents (T and P) | Hydrazone with a quaternary ammonium (B1175870) group | Enhances ionization for mass spectrometry, improves solubility in polar solvents |
Applications and Broader Significance in Organic Synthesis Research
Role as a Synthetic Intermediate for the Construction of Sterically Hindered Molecules
Due to its pronounced steric bulk, 2,2,5,5-tetramethyl-3-hexanone serves as a valuable starting material for the synthesis of molecules that feature highly congested structural environments. The transformation of this ketone into other functional groups provides a direct pathway to installing a di-tert-butylmethine or a related sterically hindered moiety.
One of the most direct applications is in the synthesis of the corresponding alcohol, 2,2,5,5-tetramethyl-3-hexanol , through reduction. This alcohol is itself a sterically encumbered building block. The extreme steric hindrance around the carbonyl group means that reactions require carefully selected, potent reagents. For example, simple reducing agents like sodium borohydride (B1222165) may react very slowly, necessitating the use of more powerful hydride donors such as lithium aluminum hydride (LiAlH₄). The resulting hindered alcohol can then be used in subsequent reactions, for instance, as a bulky base after deprotonation or as a precursor to other sterically demanding groups.
Furthermore, the enolate of this compound, while difficult to form, is a key intermediate. The formation of an enolate from a ketone requires the abstraction of an α-hydrogen by a strong base. In the case of this compound, the only available α-hydrogens are on the methylene (B1212753) bridge between the two tert-butyl groups. The steric congestion makes these protons less accessible. nih.gov Therefore, very strong and often sterically hindered bases, such as lithium diisopropylamide (LDA), are required to generate the enolate in significant concentrations. nih.gov Once formed, this hindered enolate can be reacted with various electrophiles to construct new carbon-carbon bonds, leading to molecules with a quaternary center adjacent to a tert-butyl group, a challenging motif to create through other means.
Use as a Benchmark Substrate for the Development of Novel Reagents and Catalytic Systems
A primary application of this compound in research is its use as a benchmark substrate to test the efficacy and steric tolerance of new chemical reagents and catalysts. When chemists develop a new method for a particular transformation, such as ketone reduction or carbon-carbon bond formation, they often test it on a range of substrates, from simple and unhindered to complex and sterically demanding. This compound sits (B43327) at the extreme end of this spectrum.
A new catalytic system that can efficiently reduce this ketone is considered robust and sterically tolerant. For example, in the development of catalysts for transfer hydrogenation or asymmetric reduction, this ketone serves as a "stress test." researchgate.net A catalyst that provides high yield and, in the case of asymmetric synthesis, high enantioselectivity for the reduction of this compound is noteworthy because it demonstrates the catalyst's ability to operate in a highly congested environment.
The table below illustrates how this compound might be used to compare the effectiveness of different reduction methods, highlighting its resistance to reaction compared to a less hindered ketone like 2-hexanone.
Table 1: Illustrative Reactivity Comparison of Ketones in Reduction Reactions
| Ketone Substrate | Reagent/Catalyst System | Relative Reaction Rate | Product |
|---|---|---|---|
| 2-Hexanone | NaBH₄, Methanol | Fast | 2-Hexanol |
| This compound | NaBH₄, Methanol | Very Slow / No Reaction | 2,2,5,5-Tetramethyl-3-hexanol |
| 2-Hexanone | LiAlH₄, Diethyl Ether | Very Fast | 2-Hexanol |
| This compound | LiAlH₄, Diethyl Ether | Moderate to Slow | 2,2,5,5-Tetramethyl-3-hexanol |
| 2-Hexanone | H₂, Pd/C Catalyst | Fast | 2-Hexanol |
| This compound | H₂, Pd/C Catalyst | Very Slow / Requires forcing conditions | 2,2,5,5-Tetramethyl-3-hexanol |
This table is illustrative and based on general chemical principles of steric hindrance.
This comparative approach allows researchers to quantify the steric tolerance of their new methods, providing valuable data for the broader chemistry community on the potential applications and limitations of the novel reagent or catalyst.
Contribution to the Fundamental Understanding of Steric Effects and Reactivity in Organic Chemistry
The study of this compound has contributed significantly to the fundamental understanding of steric effects in organic reactions. Steric hindrance is a core concept in chemistry, influencing reaction rates, equilibria, and molecular conformations. researchgate.netnist.gov This ketone provides a quantifiable example of how extreme steric bulk can dictate the course of a reaction.
For instance, nucleophilic addition to the carbonyl carbon is severely impeded by the flanking tert-butyl groups. This makes the ketone an excellent model for studying reaction mechanisms. If a reaction that typically proceeds via nucleophilic attack on a ketone fails with this compound, it provides strong evidence for the proposed mechanism. Conversely, if a reaction proceeds unexpectedly well, it may suggest an alternative pathway that circumvents the steric blockade, such as one involving electron transfer.
The study of its enolate formation also provides insight into kinetic versus thermodynamic control. While this specific ketone can only form one enolate, comparing its rate of deprotonation to that of less hindered, unsymmetrical ketones helps to elucidate the factors governing which proton is removed by a given base under specific conditions. The use of bulky bases like LDA to deprotonate hindered ketones is a direct consequence of research on such sterically demanding systems. nih.gov
The table below outlines key physical and thermodynamic properties of the molecule, which are foundational to understanding its reactivity.
Table 2: Selected Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 868-91-7 |
| IUPAC Name | This compound |
| Common Name | Di-tert-butyl ethyl ketone |
| Enthalpy of Formation (gas, ΔfH°gas) | -393.9 ± 2.3 kJ/mol |
Data sourced from the NIST Chemistry WebBook.
Future Research Directions and Emerging Avenues for 2,2,5,5 Tetramethyl 3 Hexanone Studies
Development of Asymmetric Synthetic Routes to Chiral Analogs
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. While 2,2,5,5-tetramethyl-3-hexanone itself is achiral, the development of asymmetric routes to its chiral analogs is a significant area of future research. The introduction of chirality can dramatically alter the biological activity and material properties of a compound.
The primary challenge in the asymmetric synthesis of analogs of this ketone lies in controlling the stereochemistry at a sterically congested center. Future research will likely focus on the following strategies:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral ketones is a powerful tool for producing chiral alcohols. nih.gov However, the steric hindrance in ketones like this compound and its analogs presents a significant challenge for many existing catalysts. nih.gov The development of new, highly active, and selective catalysts, potentially based on ruthenium or rhodium complexes with novel chiral ligands, will be crucial. These catalysts will need to possess a large pocket to accommodate the bulky tert-butyl and neopentyl groups while still effectively differentiating between the two enantiofaces of the carbonyl group. nih.gov
Enantioselective Reduction using Chiral Reagents: The use of stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane), offers an alternative to catalytic hydrogenation. wikipedia.org Future work may involve the design of new chiral borane (B79455) reagents specifically tailored for the reduction of highly hindered ketones.
Asymmetric Alkylation and Arylation: The enantioselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group is another important route to chiral tertiary alcohols. rsc.org The development of chiral ligands that can effectively control the stereochemical outcome of these additions to hindered ketones is an active area of research.
| Asymmetric Synthesis Strategy | Key Challenge for Hindered Ketones | Future Research Focus |
| Catalytic Asymmetric Hydrogenation | Steric hindrance limiting substrate-catalyst interaction. nih.gov | Design of catalysts with larger chiral pockets. nih.gov |
| Enantioselective Reduction with Chiral Reagents | Need for highly selective and reactive stoichiometric reagents. | Development of novel, sterically tailored chiral boranes. wikipedia.org |
| Asymmetric Alkylation/Arylation | Controlling the facial selectivity of nucleophilic attack. | Synthesis of new chiral ligands for organometallic reagents. rsc.org |
Exploration of Unconventional Reaction Pathways and Conditions
The steric bulk of this compound can be leveraged to explore unconventional reaction pathways that are not accessible to less hindered ketones. These pathways can lead to the formation of unique molecular architectures.
Photochemical Reactions: The photochemistry of ketones is a rich field of study. libretexts.org Upon absorption of UV light, ketones can undergo a variety of reactions, including Norrish Type I and Type II cleavages, cycloadditions, and photoreductions. For a sterically hindered ketone like this compound, the relative efficiencies of these pathways may be significantly altered. Future research could investigate the photochemical behavior of this ketone to understand how steric hindrance influences the lifetime and reactivity of its excited states. This could lead to the development of novel photochemical transformations for the synthesis of complex molecules.
High-Pressure Chemistry: Applying high pressure can overcome the steric barriers that hinder reactions at ambient pressure. Investigating the reactivity of this compound under high-pressure conditions could reveal new reaction pathways and lead to the synthesis of novel, densely substituted compounds.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields by providing rapid and uniform heating. Exploring the use of microwave-assisted synthesis for reactions involving this compound could lead to more efficient and environmentally friendly synthetic protocols.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. For a sterically hindered ketone like this compound, computational modeling can provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the geometric and electronic structure of this compound and its transition states in various reactions. doi.orgrsc.orgsemanticscholar.org This can help in understanding the steric and electronic effects that govern its reactivity. Future computational studies could focus on:
Mapping Reaction Pathways: Elucidating the detailed mechanisms of reactions involving this ketone, including asymmetric reductions and photochemical transformations.
Predicting Stereoselectivity: Modeling the interactions between the ketone and chiral catalysts to predict the enantioselectivity of asymmetric reactions. doi.org
Designing Novel Catalysts: Using computational screening to identify promising new catalyst structures for reactions involving sterically demanding substrates.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvents and other molecules. This can provide a more realistic picture of the reaction environment and help in understanding how dynamics influence reactivity.
| Computational Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. rsc.orgsemanticscholar.org | Understanding steric and electronic effects on reactivity and stereoselectivity. doi.org |
| Molecular Dynamics (MD) | Simulating conformational dynamics and intermolecular interactions. | Revealing the influence of the reaction environment on reactivity. |
Potential Role in Specialized Chemical Transformations for Materials Science
While direct applications in materials science are still emerging, the unique properties of this compound and its derivatives suggest potential roles in specialized chemical transformations for the development of new materials.
Polymer Chemistry: The introduction of bulky ketone moieties into polymer chains can significantly alter the physical properties of the resulting material. For example, incorporating sterically hindered groups can disrupt polymer chain packing, leading to materials with increased free volume, altered solubility, and modified thermal properties. acs.org Future research could explore the use of this compound or its derivatives as monomers or modifying agents in the synthesis of specialty polymers with tailored properties.
Functionalized Porous Materials: The reactivity of the carbonyl group can be utilized to functionalize porous organic polymers. nih.gov Post-synthetic modification of polymers containing ketone groups can introduce new functionalities, leading to materials with applications in gas storage, separation, and catalysis. The steric hindrance around the carbonyl group in this compound-containing polymers could influence the accessibility and reactivity of these sites.
Anti-Aging Agents for Polymers: Hindered phenols are well-known antioxidants used to protect polymers from degradation. Hybrid molecules that combine a hindered phenol (B47542) with a UV-absorbing moiety like a benzophenone (B1666685) can offer enhanced protection. mdpi.com While not a direct application of this compound itself, the synthesis of novel anti-aging agents could involve sterically hindered ketone intermediates.
Q & A
Basic Research Questions
Q. What are the key analytical methods for confirming the structural identity of 2,2,5,5-tetramethyl-3-hexanone in synthetic samples?
- Methodological Answer : Use a combination of 1H NMR spectroscopy (to identify methyl group environments and branching patterns) and gas chromatography-mass spectrometry (GC-MS) (to confirm molecular weight and fragmentation patterns). For example, methyl groups at positions 2 and 5 produce distinct NMR splitting patterns due to their steric environment . GC-MS retention indices and fragmentation pathways should align with reference data from NIST or PubChem .
Q. How can researchers determine the purity of this compound?
- Methodological Answer : Employ high-resolution GC with a non-polar column (e.g., HP-5MS) to assess purity, as branched alkanones like this compound exhibit predictable elution times . Cross-validate with differential scanning calorimetry (DSC) to detect impurities via deviations from the expected melting point (if crystalline) or boiling point (419 K ± 2 K, as per NIST data) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A common approach involves α-bromination of precursor ketones using cupric bromide in chloroform-ethyl acetate, achieving yields >90% after 8 hours . Alternatively, Friedel-Crafts acylation of branched alkanes with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) may be used, though steric hindrance requires optimized reaction conditions .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in oxidation reactions?
- Methodological Answer : The bulky methyl groups at C2 and C5 create significant steric hindrance, slowing oxidation kinetics. For example, DMSO-based oxidations of α-bromo derivatives of this compound show negligible progress due to restricted access to the carbonyl group . To overcome this, use sterically unhindered oxidants like meta-chloroperbenzoic acid (mCPBA) or perform reactions under high-pressure conditions to enhance collision frequency .
Q. What challenges arise in characterizing byproducts from the synthesis of this compound?
- Methodological Answer : Byproducts such as 2,2,5,5-tetramethyl-3-hexyne (CAS 17530-24-4) may form via elimination reactions during bromination steps. These can be identified using FT-IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) to distinguish isomers . Contradictions in GC-MS data (e.g., unexpected retention indices) should prompt re-evaluation of reaction stoichiometry .
Q. How can this compound be applied in advanced spectroscopic studies?
- Methodological Answer : Derivatives like 3-(2-iodoacetamido)-PROXL (a spin label for EPR spectroscopy) can be synthesized from this compound. The rigid tetra-substituted structure enhances stability in protein-labeling studies, enabling precise distance measurements in dipolar EPR and DEER experiments .
Q. What computational methods are suitable for modeling the thermodynamic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with the B3LYP/6-31G(d) basis set to calculate enthalpy of vaporization (ΔHvap) and compare it with experimental values (e.g., 8.74 mmHg vapor pressure at 298 K ). Discrepancies >5% may indicate incomplete conformational sampling due to the compound’s branched structure .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported boiling points for this compound?
- Methodological Answer : The NIST-reported boiling point of 419 K conflicts with some synthetic studies due to impurities or calibration errors. To resolve this, perform azeotropic distillation with a known reference compound (e.g., n-decane) and validate using gas chromatography with a thermal conductivity detector (GC-TCD) .
Research Applications
Q. What role does this compound play in renewable fuel research?
- Methodological Answer : As a high-cetane diesel additive , its branched structure reduces premature ignition. Evaluate performance in combustion chambers using bomb calorimetry to measure energy density and compare with conventional fuels. Note that its synthesis from bio-based precursors (e.g., pinene) remains challenging due to low TRL (technology readiness level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
